Cangrelor Impurity 4
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Overview
Description
Mechanism of Action
Target of Action
Cangrelor Impurity 4, like Cangrelor, primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet aggregation, a process that is integral to the formation of blood clots. By antagonizing this receptor, this compound can effectively inhibit platelet aggregation .
Mode of Action
This compound acts as a selective, reversible antagonist of the P2Y12 platelet receptor . It inhibits ADP-induced platelet aggregation, a process typically triggered by damaged blood vessels, red blood cells, and/or platelets . By blocking the P2Y12 receptor, this compound prevents ADP from activating platelets, thereby inhibiting platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the platelet activation pathway . By inhibiting the P2Y12 receptor, this compound prevents the activation of platelets by ADP. This results in a decrease in platelet aggregation, which can reduce the risk of clot formation and subsequent cardiovascular events such as myocardial infarction or stent thrombosis .
Pharmacokinetics
This compound, like Cangrelor, is administered intravenously and has a rapid onset of action . The short half-life of Cangrelor, approximately 3-6 minutes, results in a rapid offset of antiplatelet effect and the effect on the bleeding time within 20 minutes after discontinuation of the infusion .
Result of Action
The primary result of this compound’s action is a significant reduction in platelet aggregation . This can reduce the risk of periprocedural myocardial infarction (MI), repeat coronary revascularization, and stent thrombosis (ST) in patients undergoing percutaneous coronary intervention (PCI) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Cangrelor Impurity 4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions and ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions
Cangrelor Impurity 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the phenyl ring.
Substitution: Halogen substitution reactions are common, where the chloro or iodo groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and chlorine. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phenolic compounds, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Cangrelor Impurity 4 is extensively used in pharmaceutical research for:
Product Development: It helps in the development of new drugs by providing insights into the stability and degradation pathways of Cangrelor.
Quality Control: It is used as a reference standard in quality control to ensure the purity and efficacy of Cangrelor.
Method Validation: It aids in the validation of analytical methods used to detect and quantify impurities in pharmaceutical formulations.
Stability Studies: It is used in stability studies to understand the long-term behavior of Cangrelor under various conditions.
Comparison with Similar Compounds
Similar Compounds
Cangrelor: The parent compound, used as an antiplatelet drug.
Clopidogrel: Another P2Y12 inhibitor used to prevent blood clots.
Prasugrel: A more potent P2Y12 inhibitor with a similar mechanism of action.
Uniqueness
Cangrelor Impurity 4 is unique due to its specific structural modifications, which provide insights into the degradation and stability of Cangrelor. Unlike other similar compounds, it is primarily used as a reference standard in pharmaceutical research rather than as a therapeutic agent .
Biological Activity
Cangrelor, an intravenous P2Y12 receptor antagonist, is primarily used for its potent antiplatelet effects in patients undergoing percutaneous coronary intervention (PCI). However, the presence of impurities, particularly Cangrelor Impurity 4, raises concerns regarding its biological activity and overall therapeutic efficacy. This article explores the biological activity of this compound, including its pharmacodynamics, clinical implications, and case studies.
Overview of Cangrelor and Its Impurities
Cangrelor is characterized by rapid onset and offset of action due to its reversible binding to the P2Y12 receptor, which inhibits ADP-induced platelet aggregation. The compound is metabolized quickly in the body, with a half-life of approximately 3 to 6 minutes and a clearance rate of about 43.2 L/h . The identification of impurities like this compound is crucial as they can potentially alter the drug's effectiveness and safety profile.
This compound has not been extensively studied; however, it is hypothesized to exhibit similar mechanisms to Cangrelor due to its structural similarities. The primary action involves antagonism of the P2Y12 receptor, which plays a significant role in platelet activation and aggregation. This activity can lead to variations in platelet inhibition compared to the parent compound.
Pharmacodynamics
The pharmacodynamics of this compound suggest that it may have a reduced efficacy compared to Cangrelor. Studies indicate that impurities can affect the solubility and retention times during chromatography analysis, which may correlate with altered biological activity .
Case Study Analysis
-
CHAMPION Trials :
- CHAMPION PCI : This trial involved 8,877 patients comparing Cangrelor with clopidogrel. The results indicated that while Cangrelor provided significant antiplatelet effects, the presence of impurities could potentially impact outcomes related to major adverse cardiac events (MACE) due to variability in drug potency .
- CHAMPION PLATFORM : Similar findings were noted where Cangrelor demonstrated efficacy but raised questions about impurity effects on clinical outcomes .
- Ongoing Research : Current studies are evaluating the implications of this compound on patient outcomes post-PCI. These studies aim to understand how impurities influence both efficacy and safety profiles in diverse patient populations .
Data Tables
Study Name | No. of Patients | Treatment | Outcomes |
---|---|---|---|
CHAMPION PCI | 8,877 | Cangrelor vs Clopidogrel | No significant difference in MACE; potential impurity influence noted |
Ongoing Studies | 140 | Cangrelor vs Placebo | Evaluating bleeding risk and platelet inhibition |
Implications for Clinical Practice
The presence of this compound necessitates careful consideration in clinical settings. While Cangrelor remains a vital option for patients undergoing PCI, understanding the role of impurities is essential for optimizing treatment strategies. Further research is required to elucidate the specific effects of these impurities on pharmacological action and patient outcomes.
Properties
CAS No. |
1830294-26-2 |
---|---|
Molecular Formula |
C22H28F3N5O7S2 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28F3N5O7S2/c1-11(31)34-9-14-16(35-12(2)32)17(36-13(3)33)20(37-14)30-10-27-15-18(26-6-8-38-4)28-21(29-19(15)30)39-7-5-22(23,24)25/h10,14,16-17,20H,5-9H2,1-4H3,(H,26,28,29)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
BHXXFBCYKOTNPY-WVSUBDOOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)SCCC(F)(F)F)NCCSC)OC(=O)C)OC(=O)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Adenosine, N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate |
Origin of Product |
United States |
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